Methyl dihydrogen phosphate is an organic phosphate compound with the molecular formula . It is a structural derivative of phosphoric acid, characterized by the presence of a methyl group attached to the phosphate moiety. This compound is soluble in water and exhibits significant reactivity due to its phosphoric acid derivatives, making it an important entity in both synthetic and biological chemistry .
The general reaction can be represented as:
Methyl dihydrogen phosphate exhibits notable biological activity, particularly as a potential biomarker or intermediate in metabolic pathways involving phosphates. Its derivatives are often explored for their roles in cellular signaling and energy transfer processes. The compound's ability to act as a pH buffer also suggests its relevance in biochemical applications, particularly in maintaining physiological pH levels .
Methyl dihydrogen phosphate can be synthesized through several methods:
Methyl dihydrogen phosphate finds applications across various fields:
Interaction studies involving methyl dihydrogen phosphate have focused on its reactivity with nucleophiles and its role in enzymatic processes. Research indicates that the presence of halides enhances the hydrolysis rate, suggesting potential pathways for enzymatic catalysis in biological systems. Additionally, studies have investigated its interactions with other organic molecules, highlighting its versatility in chemical transformations .
Methyl dihydrogen phosphate shares similarities with several other phosphoric acid derivatives. Here are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Ethyl dihydrogen phosphate | C2H7O4P | Larger ethyl group, differing reactivity patterns |
Propyl dihydrogen phosphate | C3H9O4P | Increased hydrophobicity affecting solubility |
Dimethyl hydrogen phosphate | C2H7O4P | Two methyl groups; altered steric hindrance |
Ammonium dihydrogen phosphate | NH4H2PO4 | Used primarily as a fertilizer |
Potassium dihydrogen phosphate | K(H2PO4) | Commonly used in agriculture as a nutrient source |
Methyl dihydrogen phosphate is unique due to its specific methyl group attachment, influencing both its chemical behavior and biological interactions compared to other similar compounds .
This detailed overview highlights the significance of methyl dihydrogen phosphate across various scientific domains, underscoring its multifaceted roles in chemistry and biology.
Methyl dihydrogen phosphate possesses the molecular formula CH₅O₄P and exhibits a molecular weight of 112.022 grams per mole. The compound exists as a structural derivative of phosphoric acid, distinguished by the presence of a single methyl group covalently bonded to one of the phosphate oxygen atoms. The International Union of Pure and Applied Chemistry designation for this compound is methyl dihydrogen phosphate, though it is commonly referenced by several synonymous names including monomethyl phosphate, dihydrogen methyl phosphate, and phosphoric acid monomethyl ester.
The chemical structure can be represented by the canonical Simplified Molecular Input Line Entry System notation COP(=O)(O)O, which clearly illustrates the methyl group attachment to the phosphate center. The compound's International Chemical Identifier key is CAAULPUQFIIOTL-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.
Methyl dihydrogen phosphate belongs to the broader class of organic compounds known as monoalkyl phosphates, which are characterized by containing a phosphate group linked to exactly one alkyl chain. Within the hierarchical chemical taxonomy, the compound is classified under organic acids and derivatives as a superclass, with organic phosphoric acids and derivatives as its class designation. More specifically, it falls under the subclass of phosphate esters, with its direct parent classification being monoalkyl phosphates.
This taxonomic position places methyl dihydrogen phosphate within a family of compounds that exhibit similar structural features while maintaining distinct reactivity patterns based on their alkyl substituents. The monoalkyl phosphate classification distinguishes it from dialkyl and trialkyl phosphates, which contain two and three alkyl groups respectively.
The compound exhibits notable solubility characteristics, being readily soluble in water with a documented water solubility of 435 grams per liter at 25 degrees Celsius. This high aqueous solubility reflects the polar nature of the phosphate group and facilitates its utility in biological and analytical applications. The compound demonstrates a predicted density of 1.587 ± 0.06 grams per cubic centimeter and a boiling point of 250.1 ± 23.0 degrees Celsius.
Methyl dihydrogen phosphate exhibits moderately acidic properties with a predicted pKa value of 1.81 ± 0.10, indicating its capacity to donate protons in aqueous solution. The compound's logarithmic partition coefficient (LogP) of -0.71 at 25 degrees Celsius demonstrates its hydrophilic character, consistent with its high water solubility. The vapor pressure at 25 degrees Celsius is reported as 0.089 Pa, indicating relatively low volatility under standard conditions.
The historical development of methyl dihydrogen phosphate synthesis traces back to the late 19th century, representing a significant milestone in organophosphate chemistry. The first documented synthesis was achieved by Lossen, followed by independent work by Weger in 1883. However, confusion regarding priority persisted when Hall reported the synthesis in 1887, erroneously claiming that "methyl phosphate had not been described" previously.
The synthesis methodology employed during this early period relied primarily on the Williamson etherification method, which had been established by Williamson in 1851 as an efficient approach for ether formation using alkyl halides and potassium salts. This synthetic strategy proved particularly valuable for producing methyl phosphate esters, building upon earlier work that had successfully generated triethyl phosphate through similar methodologies.
Throughout the 20th century, synthetic approaches to methyl dihydrogen phosphate became increasingly sophisticated. Modern synthetic protocols include the reaction of dimethyl phosphite with paraformaldehyde in the presence of anhydrous potassium carbonate, typically conducted in methanol solvent systems. Alternative approaches involve the treatment of dichloromethyl phosphate with silver nitrate in acetonitrile-water mixtures, followed by precipitation and purification procedures.
Contemporary synthesis methods have focused on optimizing yield and purity while minimizing byproduct formation. The development of pairwise-specific Lennard-Jones parameters for computational modeling has enhanced understanding of methyl dihydrogen phosphate behavior in various chemical environments, particularly in the presence of different cation systems.
Significant research milestones include the development of graph-theoretic analysis methods for studying monomethyl phosphate clustering behavior in aqueous solutions. These investigations revealed that clustering patterns are strongly influenced by cation types, with calcium ions promoting stable cluster formation while potassium ions alone do not exhibit similar effects.
The application of all-atom molecular dynamics simulations combined with graph-theoretic analysis has provided unprecedented insights into the physical properties of methyl dihydrogen phosphate molecular clusters. These computational approaches have demonstrated synergistic effects in mixtures containing both potassium and calcium cations, where cluster sizes become larger and link lifetimes extend beyond those observed with individual cation systems.
The compound's reactivity profile demonstrates characteristic phosphoester behavior, including susceptibility to nucleophilic attack and pH-dependent ionization patterns. These properties make it an invaluable tool for mechanistic studies aimed at understanding how phosphate groups function in biological systems, particularly in the context of cellular signaling and energy transfer processes.
Within biological systems, methyl dihydrogen phosphate serves as an important intermediate in metabolic pathways involving phosphate metabolism. The compound has been identified as a potential biomarker for various physiological processes and exhibits significant biological activity in cellular signaling contexts. Its role as an algal metabolite has been documented, highlighting its presence in natural biological systems.
The compound's capacity to function as a pH buffer suggests its relevance in maintaining physiological pH levels in biochemical applications. This buffering capability, combined with its water solubility and chemical stability, makes it particularly useful for studying phosphate-dependent enzymatic processes and cellular metabolism.
In synthetic chemistry applications, methyl dihydrogen phosphate finds utility across various fields including pharmaceutical intermediates, agricultural chemicals, and industrial processes. The compound's well-characterized reactivity patterns make it valuable for developing new synthetic methodologies and for serving as a starting material in the preparation of more complex phosphoorganic compounds.
Recent synthetic applications include its use in copper-catalyzed azide-alkyne cycloaddition reactions for producing triazolylmethyl phosphate derivatives. These synthetic transformations demonstrate the compound's versatility as a building block for constructing complex molecular architectures with potential applications in medicinal chemistry and materials science.
Methyl dihydrogen phosphate serves as an exemplary model system for investigating phosphoester reaction mechanisms due to its structural simplicity and well-defined chemical behavior. Research utilizing this compound has provided fundamental insights into nucleophilic substitution mechanisms at phosphorus centers, hydrolysis kinetics, and the influence of environmental factors on phosphoester stability.
Studies examining the interaction of methyl dihydrogen phosphate with various nucleophiles have revealed enhanced hydrolysis rates in the presence of halide ions, suggesting potential pathways for enzymatic catalysis in biological systems. These mechanistic investigations have established important structure-activity relationships that inform the design of phosphate-based pharmaceuticals and biochemical probes.
The role of methyl dihydrogen phosphate as a model system extends to computational chemistry applications, where its relatively simple structure facilitates detailed theoretical investigations. Molecular dynamics simulations employing this compound have provided insights into solvation effects, ion-pairing behavior, and cluster formation dynamics that are applicable to understanding more complex phosphoorganic systems.
Computational studies have demonstrated the utility of methyl dihydrogen phosphate for validating theoretical models and force field parameters used in simulating phosphate-containing biological systems. The development of specialized Lennard-Jones parameters for calcium-phosphate interactions has been facilitated by experimental and computational studies using this model compound.
Methyl dihydrogen phosphate has played a crucial role in developing analytical methodologies for phosphate detection and quantification. Its use as a standard compound in Fourier-transform infrared spectroscopy has enabled the characterization of phosphate clustering phenomena and the validation of computational predictions regarding phosphate behavior in complex ionic environments.
The compound's well-characterized spectroscopic properties, including its distinctive phosphorus-31 nuclear magnetic resonance chemical shift patterns, make it valuable for developing new analytical techniques and for calibrating instruments used in phosphate analysis. These analytical applications have contributed to advances in metabolomics, environmental monitoring, and pharmaceutical quality control methodologies.
As a model system, methyl dihydrogen phosphate enables systematic comparison with related phosphoester compounds to establish structure-activity relationships. Comparative studies with ethyl dihydrogen phosphate, propyl dihydrogen phosphate, and dimethyl hydrogen phosphate have revealed how alkyl chain length and substitution patterns influence solubility, reactivity, and biological activity.
Compound Name | Formula | Molecular Weight | Unique Features |
---|---|---|---|
Methyl dihydrogen phosphate | CH₅O₄P | 112.02 g/mol | Simplest monoalkyl phosphate, high water solubility |
Ethyl dihydrogen phosphate | C₂H₇O₄P | 126.05 g/mol | Larger ethyl group, differing reactivity patterns |
Propyl dihydrogen phosphate | C₃H₉O₄P | 140.08 g/mol | Increased hydrophobicity affecting solubility |
Dimethyl hydrogen phosphate | C₂H₇O₄P | 126.05 g/mol | Two methyl groups, altered steric hindrance |
Methyl dihydrogen phosphate represents a fundamental phosphate ester compound with the molecular formula CH₅O₄P [1]. This compound, also systematically known as phosphoric acid monomethyl ester, belongs to the classification of organic phosphoric acid derivatives and specifically falls under the category of monoalkyl phosphates [1]. The compound exhibits a molecular weight of 112.02 grams per mole, with an exact mass of 111.99254563 grams per mole [1].
The structural composition of methyl dihydrogen phosphate consists of a central phosphorus atom bonded to four oxygen atoms, with one oxygen atom connected to a methyl group and two oxygen atoms bearing hydrogen atoms [2]. The canonical Simplified Molecular Input Line Entry System representation is COP(=O)(O)O, which clearly illustrates the connectivity pattern within the molecule [1]. The International Union of Pure and Applied Chemistry name for this compound is methyl dihydrogen phosphate, reflecting its systematic nomenclature based on the phosphoric acid parent structure [1].
Property | Value |
---|---|
Molecular Formula | CH₅O₄P |
Molecular Weight (g/mol) | 112.02 |
Exact Mass (g/mol) | 111.99254563 |
Density (g/cm³) | 1.587±0.06 |
Boiling Point (°C) | 250.1±23.0 |
Water Solubility (g/L at 25°C) | 435 |
Topological Polar Surface Area (Ų) | 66.8 |
Heavy Atom Count | 6 |
The compound demonstrates significant water solubility with a value of 435 grams per liter at 25°C, indicating its hydrophilic nature [7]. The topological polar surface area measures 66.8 Ų, which contributes to its interaction properties with biological systems [1]. The logarithm of the partition coefficient ranges from -0.71 to -1.6, confirming the compound's preference for aqueous environments over lipophilic phases [1] [7].
Methyl dihydrogen phosphate adopts a tetrahedral geometry around the central phosphorus atom, consistent with the spatial arrangement expected for phosphate compounds [9]. The phosphorus atom exhibits sp³ hybridization, utilizing one 3s orbital and three 3p orbitals to form four equivalent hybrid orbitals directed toward the corners of a tetrahedron [9] [13]. This geometric arrangement results from the presence of four electron domains surrounding the phosphorus center.
The bond parameters within methyl dihydrogen phosphate demonstrate distinct characteristics based on the nature of each phosphorus-oxygen interaction [21]. The phosphorus-oxygen ester bond, connecting phosphorus to the methyl-bearing oxygen, exhibits a bond length ranging from 1.62 to 1.66 Ångströms [21]. The terminal phosphorus-oxygen bond, which possesses partial double bond character due to π-orbital overlap, displays a shorter bond length of 1.51 to 1.52 Ångströms [21]. The phosphorus-oxygen bonds involving hydroxyl groups typically measure approximately 1.53 Ångströms [20].
Bond Type | Bond Length (Å) | Bond Character |
---|---|---|
P-O (ester) | 1.62-1.66 | Single bond |
P=O (terminal) | 1.51-1.52 | Partial double bond |
P-O (hydroxyl) | 1.53 | Single bond |
O-H | 0.97 | Single bond |
The tetrahedral bond angles deviate slightly from the ideal 109.5 degrees due to the presence of different bond types and varying degrees of electron density distribution [23]. The observed O-P-O bond angles typically range from 104 to 112 degrees, with the variations attributed to the different electronic environments created by the ester linkage and hydroxyl groups [23]. The shorter terminal phosphorus-oxygen bond creates additional electron density that influences the spatial arrangement of the surrounding bonds.
Parameter | Value |
---|---|
Central Atom | Phosphorus (P) |
Coordination Number | 4 |
Electron Geometry | Tetrahedral |
Molecular Geometry | Tetrahedral |
Hybridization | sp³ |
Ideal Bond Angle | 109.5° |
Observed O-P-O Angle | 104-112° |
While comprehensive crystallographic data for methyl dihydrogen phosphate remains limited in the available literature, general principles governing phosphate ester solid-state structures provide insight into the expected crystalline arrangements. Phosphate compounds typically exhibit extensive hydrogen bonding networks in their solid-state forms, which significantly influence their crystal packing and physical properties [20]. The presence of both hydrogen bond donors (hydroxyl groups) and acceptors (oxygen atoms) in methyl dihydrogen phosphate suggests the formation of complex three-dimensional hydrogen-bonded networks in the crystalline state.
The compound's ability to form hydrogen bonds is evidenced by its structural features, including two hydrogen bond donor sites and four hydrogen bond acceptor sites [1]. This hydrogen bonding capacity directly influences the solid-state organization and contributes to the compound's physical properties, including its relatively high boiling point of 250.1°C and significant water solubility [7]. The crystalline structure likely involves intermolecular interactions between phosphate groups of adjacent molecules, creating extended networks that stabilize the solid phase.
Experimental studies on related phosphate compounds indicate that the phosphorus-oxygen bond distances remain relatively consistent across different crystalline environments, typically measuring close to 1.53 Ångströms for standard phosphate linkages [20]. The solid-state structure would be expected to maintain the tetrahedral geometry around phosphorus while accommodating the hydrogen bonding interactions that dominate the intermolecular forces in phosphate crystals.
The molecular orbital description of methyl dihydrogen phosphate involves the participation of phosphorus d orbitals in bonding, which distinguishes phosphate esters from their lighter analogs [9] [13]. The central phosphorus atom utilizes its 3s, 3p, and 3d orbitals to form the observed bonding patterns, with the d orbitals playing a crucial role in accommodating the expanded coordination sphere beyond the typical octet rule [13] [18].
In the molecular orbital framework, the phosphorus atom forms four σ bonds through sp³ hybridization, while the fifth bonding interaction involves a delocalized π system [9] [13]. This π bonding arises from the overlap between a phosphorus d orbital and oxygen 2p orbitals, creating a delocalized π bond system that extends over the phosphate group [9]. The involvement of d orbitals allows phosphorus to exceed eight electrons in its valence shell, explaining the stability of the pentacoordinate phosphorus environment.
The electronic structure calculations reveal that the highest occupied molecular orbital energy in methyl dihydrogen phosphate approximates -12.4 to -12.5 electron volts, depending on the computational basis set employed [16]. These orbital energies are comparable to those observed in related phosphate ester compounds, confirming the similar electronic characteristics across this compound class [16]. The molecular orbitals exhibit spatial characteristics consistent with π bonding between phosphorus and oxygen atoms, supporting the description of partial double bond character in the terminal phosphorus-oxygen bond.
The molecular orbital theory also accounts for the observed bond length variations within the phosphate group [16]. The terminal phosphorus-oxygen bond exhibits shorter bond lengths due to the additional π electron density, while the ester and hydroxyl phosphorus-oxygen bonds maintain typical single bond characteristics [16]. This electronic structure description provides a theoretical foundation for understanding the chemical reactivity and physical properties exhibited by methyl dihydrogen phosphate and related phosphate ester compounds.
Corrosive;Irritant